REACTION_SMILES
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[CH2:1]([CH2:2][CH2:3][CH2:4][CH3:5])[O:6][c:7]1[cH:8][cH:9][c:10](-[c:13]2[cH:14][c:15](-[c:18]3[cH:19][cH:20][c:21]([C:22](=[O:23])[O:24][CH2:25][CH3:26])[cH:27][cH:28]3)[n:16][o:17]2)[cH:11][cH:12]1.[CH3:37][CH2:38][OH:39].[ClH:36].[Na+:35].[O:29]1[CH2:30][CH2:31][CH2:32][CH2:33]1.[OH-:34]>>[CH2:1]([CH2:2][CH2:3][CH2:4][CH3:5])[O:6][c:7]1[cH:8][cH:9][c:10](-[c:13]2[cH:14][c:15](-[c:18]3[cH:19][cH:20][c:21]([C:22](=[O:23])[OH:24])[cH:27][cH:28]3)[n:16][o:17]2)[cH:11][cH:12]1
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Name
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CCCCCOc1ccc(-c2cc(-c3ccc(C(=O)OCC)cc3)no2)cc1
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCCCCOc1ccc(-c2cc(-c3ccc(C(=O)OCC)cc3)no2)cc1
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Name
|
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCO
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
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Cl
|
Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
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[Na+]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[OH-]
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Name
|
|
Type
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product
|
Smiles
|
CCCCCOc1ccc(-c2cc(-c3ccc(C(=O)O)cc3)no2)cc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |